![molecular formula C18H16N2O2S B5856450 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that it inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and Physiological Effects
Studies have shown that 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has low toxicity and does not have any significant biochemical or physiological effects on normal cells. However, it has been shown to induce apoptosis in cancer cells and inhibit bacterial and fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in lab experiments include its low toxicity and potential as an anticancer, antibacterial, and antifungal agent. However, its limitations include its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for research on 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide. One potential direction is to further investigate its anticancer potential and explore its efficacy in combination with other chemotherapeutic agents. Additionally, further studies could be conducted to explore its potential as an antibacterial and antifungal agent. Another potential direction is to investigate its potential as a corrosion inhibitor for metals in various applications. Overall, further research is needed to fully understand the potential applications of 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide.
Métodos De Síntesis
The synthesis of 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide involves a multi-step process that includes the reaction of 2-naphthol with 2-bromoethylthiophene to form 2-(1-naphthyloxy)ethylthiophene. This intermediate is then reacted with hydrazine hydrate to form 2-(1-naphthyloxy)ethylthiosemicarbazide, which is further reacted with acetic anhydride to form 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide.
Aplicaciones Científicas De Investigación
2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in various fields. It has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an antibacterial and antifungal agent. Research has also shown that it has potential as a corrosion inhibitor for metals.
Propiedades
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(17-10-5-11-23-17)19-20-18(21)12-22-16-9-4-7-14-6-2-3-8-15(14)16/h2-11H,12H2,1H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMKSPISXRSTPS-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC2=CC=CC=C21)/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthoxy)-N-[(E)-1-(2-thienyl)ethylideneamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

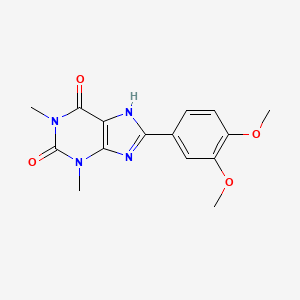
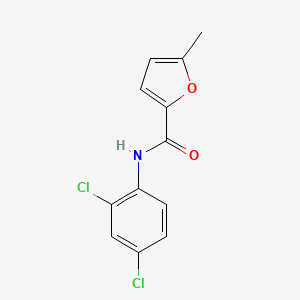
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)

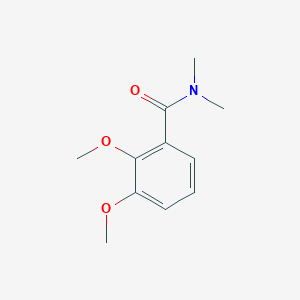
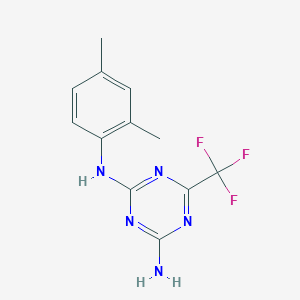
![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)

![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)
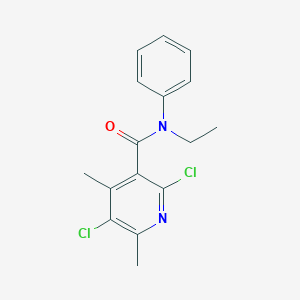
![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
